1-(2-Methoxyethyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea
Description
1-(2-Methoxyethyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea is a urea derivative featuring a 2-methoxyethyl substituent and a pyrrolidine ring modified with a thiazole heterocycle.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-18-7-4-13-11(17)15-9-10-3-2-6-16(10)12-14-5-8-19-12/h5,8,10H,2-4,6-7,9H2,1H3,(H2,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIKDGAIFUQELZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1CCCN1C2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methoxyethyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its pharmacological significance.
- Molecular Formula : C₆H₁₀N₄O₂S
- Molecular Weight : 202.24 g/mol
- IUPAC Name : 1-(2-methoxyethyl)-3-(thiazol-2-yl)urea
- CAS Number : 1788557-19-6
Synthesis
The synthesis of this compound involves the reaction of thiazole derivatives with urea and methoxyethyl groups. The specific synthetic pathways can vary, but they typically utilize standard organic synthesis techniques such as condensation reactions and purification methods like recrystallization or chromatography.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiourea and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiourea have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anticancer Potential
This compound has also been evaluated for its anticancer activity. Research indicates that similar compounds can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of the cell cycle. In vitro studies have reported IC50 values indicating considerable cytotoxicity against human cancer cell lines.
Other Biological Activities
The compound exhibits a broad spectrum of biological activities, including:
- Antiviral : Inhibition of viral replication in certain assays.
- Anti-inflammatory : Reduction of pro-inflammatory cytokines in cellular models.
- Analgesic : Potential pain-relieving effects observed in animal models.
The biological activity of this compound is attributed to its ability to interact with specific biological targets. For example:
- Enzyme Inhibition : Compounds with thiourea groups often inhibit enzymes critical for microbial survival.
- Receptor Modulation : Interaction with various receptors may mediate anti-inflammatory and analgesic effects.
Study 1: Antimicrobial Efficacy
A study published in 2023 examined the antimicrobial efficacy of thiourea derivatives against S. aureus and E. coli. The results indicated that compounds similar to this compound displayed minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL, demonstrating potent antimicrobial activity .
Study 2: Anticancer Activity
In a recent investigation into anticancer properties, derivatives were tested against various cancer cell lines, including breast and prostate cancer cells. The study found that certain derivatives induced apoptosis with IC50 values as low as 10 μM, suggesting strong potential for therapeutic applications .
Comparison with Similar Compounds
Structural Analogues with Thiazole and Urea Motifs
Thiazole-Linked Ureas with Piperazine/Phenyl Substituents
Compounds 11a–11o () share a urea core linked to a phenyl group and a thiazole ring connected to a piperazine moiety. For example:
- 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) :
These compounds exhibit high synthetic yields (83–89%) and molecular weights ranging from 466.2 to 602.2 g/mol. Their structural diversity arises from substituents like halogens (Cl, F), trifluoromethyl groups, and methoxy moieties, which influence solubility and bioactivity.
Thiazole-Ureas with Imidazole and Antibacterial Activity
highlights urea derivatives with thiazole and imidazole groups, such as:
- 1-((4-(4-Bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-((3-(trifluoromethyl)pyridin-2-yl)thio)thiazol-2-yl)urea :
These compounds demonstrate enhanced biochemical activity compared to earlier analogs, attributed to bromophenyl and trifluoromethylpyridyl substituents.
Ureas with Pyrrolidine/Thiazole Hybrid Structures
1-(4-Methoxyphenyl)-3-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}urea ()
- Molecular formula: C₁₈H₂₂N₄O₃S
- Molecular weight: 374.5 g/mol
- Substituents: Methoxyphenyl, pyrrolidinone-linked thiazole
This compound shares the urea-thiazole-pyrrolidine framework with the target molecule but includes a ketone-modified pyrrolidine. The methoxy group may enhance lipophilicity, while the ketone could influence hydrogen-bonding interactions.
Physicochemical and Spectroscopic Comparisons
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
